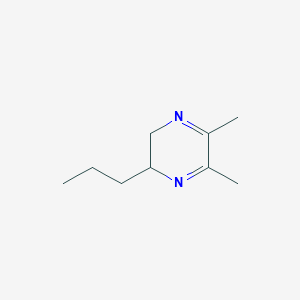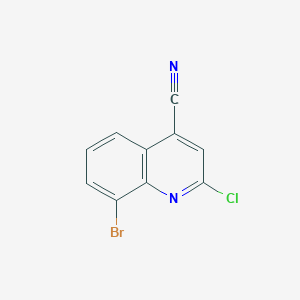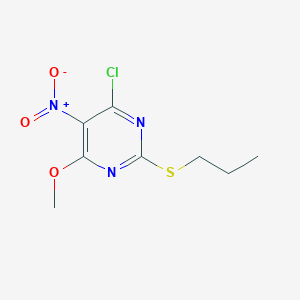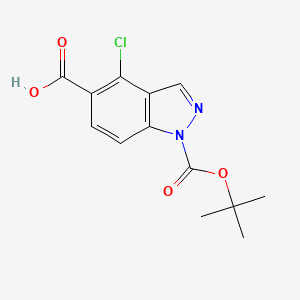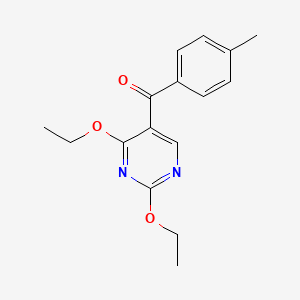
(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a pyrimidine ring substituted with diethoxy groups and a methanone group attached to a 4-methylphenyl ring.
準備方法
The synthesis of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and urea, the pyrimidine ring is formed through a cyclization reaction.
Introduction of Diethoxy Groups: The diethoxy groups are introduced via an alkylation reaction using ethyl iodide in the presence of a base.
Attachment of the Methanone Group: The final step involves the Friedel-Crafts acylation of the pyrimidine ring with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the diethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or acid catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
科学的研究の応用
(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone include other pyrimidine derivatives with different substituents. Some examples are:
(2,4-Dimethoxypyrimidin-5-yl)-(4-methylphenyl)methanone: Similar structure but with methoxy groups instead of diethoxy groups.
(2,4-Diethoxypyrimidin-5-yl)-(4-chlorophenyl)methanone: Similar structure but with a chloro group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
93019-73-9 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
(2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H18N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 |
InChIキー |
RKDUDCQKCDHKCY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC=C1C(=O)C2=CC=C(C=C2)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)

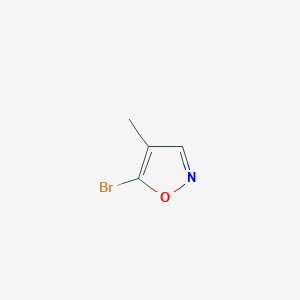


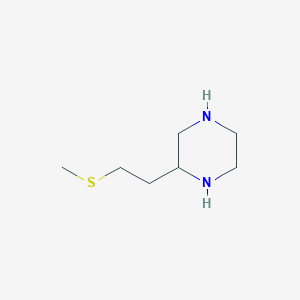
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
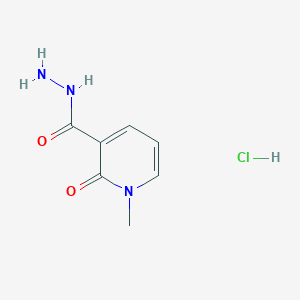
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
